2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.29 m. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

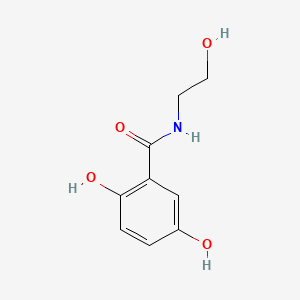

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,5-dihydroxy-N-(2-hydroxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c11-4-3-10-9(14)7-5-6(12)1-2-8(7)13/h1-2,5,11-13H,3-4H2,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCOLLPSNIHBGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)NCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210994 | |

| Record name | Gentisic acid ethanolamide [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61969-53-7 | |

| Record name | 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61969-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentisic acid ethanolamide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061969537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gentisic acid ethanolamide [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GENTISIC ACID ETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4E039OIGX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide, a derivative of gentisic acid. This document details its synthesis, purification, and known spectral data. Additionally, it explores its potential biological activities based on its structural characteristics and provides detailed experimental workflows.

Chemical and Physical Properties

This compound, also known as Gentisic acid ethanolamide, is a phenolic amide with potential applications as a complexing agent and antioxidant synergist. Its chemical structure combines the antioxidant-conferring 2,5-dihydroxybenzoyl group of gentisic acid with an N-(2-hydroxyethyl) amide side chain.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | Gentisic acid ethanolamide | |

| CAS Number | 61969-53-7 | - |

| Molecular Formula | C₉H₁₁NO₄ | - |

| Molecular Weight | 197.19 g/mol | - |

| Predicted XlogP | 0.7 | PubChemLite |

| 1H NMR (400MHz, DMSO-d₆) δ (ppm) | 3.33-3.36 (m, 2H), 3.49-3.53 (m, 2H), 4.74-4.76 (m, 1H), 6.71-6.73 (d, 1H), 6.82-6.84 (d, 1H), 7.25 (s, 1H), 8.67 (s, 1H), 8.95 (s, 1H), 11.57 (s, 1H) | |

| Predicted [M+H]⁺ (m/z) | 198.07608 | PubChemLite |

| Predicted [M+Na]⁺ (m/z) | 220.05802 | PubChemLite |

| Predicted [M-H]⁻ (m/z) | 196.06152 | PubChemLite |

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process involving the esterification of gentisic acid followed by amidation with ethanolamine.

Experimental Protocols

Protocol 1: Synthesis of Gentisic Acid Methyl Ester

-

To a 2000 mL three-necked flask, add 250 g of gentisic acid and 750 mL of anhydrous methanol.

-

Bubble hydrogen chloride gas through the suspension while stirring.

-

Reflux the mixture for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the solution to cool to room temperature.

-

Pour the reaction mixture into 4200 mL of purified water to precipitate the product.

-

Stir the resulting suspension for 1 hour.

-

Collect the solid product by suction filtration and wash it twice with 2000 mL of purified water.

-

Dry the product in a vacuum oven at 50°C for 4 hours to yield gentisic acid methyl ester.

Protocol 2: Synthesis of this compound

-

In a 1000 mL single-necked flask, add 200 g of gentisic acid methyl ester and 200 mL of water.

-

Heat the mixture to 80°C with stirring.

-

Add 79.9 g of ethanolamine to the reaction mixture.

-

Maintain the temperature at 80°C and continue stirring for 8 hours, monitoring the reaction by TLC.

-

After the reaction is complete, add 200 mL of purified water to dissolve the product.

-

Allow the solution to cool overnight to induce crystallization.

-

Collect the crystalline product by suction filtration.

-

Wash the crystals twice with purified water.

-

Dry the final product in a vacuum oven at 50°C for 4 hours.

Protocol 3: Purification by Recrystallization

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of hot deionized water or an ethanol/water mixture to dissolve the solid completely.

-

If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.

-

Perform a hot gravity filtration to remove insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature to form crystals.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

-

Dry the crystals in a vacuum oven.

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in DMSO-d₆ shows characteristic peaks corresponding to its structure. The multiplets between 3.33 and 3.53 ppm are attributed to the methylene protons of the hydroxyethyl group. The aromatic protons appear as doublets at 6.71-6.73 and 6.82-6.84 ppm, and a singlet at 7.25 ppm. The hydroxyl and amide protons are observed as singlets at 4.74-4.76, 8.67, 8.95, and 11.57 ppm.

Mass Spectrometry

Biological Activity

The biological activity of this compound has not been extensively studied. However, its structural similarity to gentisic acid (2,5-dihydroxybenzoic acid) suggests potential antioxidant and metal-chelating properties.

Antioxidant Activity

Gentisic acid is a known antioxidant that can scavenge free radicals. The 2,5-dihydroxy substitution pattern on the benzene ring is crucial for this activity. It is plausible that this compound retains this antioxidant capability.

Metal Chelating Properties

The dihydroxybenzene moiety is a known metal-chelating functional group. 2,5-dihydroxybenzoic acid has been shown to chelate iron. The presence of this group in this compound suggests it may also act as a metal chelator, which aligns with its mentioned use as a "complexing agent".

Experimental Workflows and Signaling Pathways

As specific signaling pathways for this compound have not been elucidated, the following diagrams illustrate the key experimental workflows for its synthesis and potential biological evaluation.

Caption: Synthesis workflow for this compound.

Caption: General purification workflow by recrystallization.

Caption: Workflow for evaluating antioxidant activity using the DPPH assay.

An In-depth Technical Guide to 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 61969-53-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide, also known as Gentisic acid ethanolamide, is a chemical compound with the CAS number 61969-53-7. This document provides a comprehensive overview of its known synthesis, physicochemical properties, and applications. While direct in-depth biological studies on this specific molecule are limited in publicly available literature, its structural relationship to gentisic acid suggests potential antioxidant and anti-inflammatory properties. It is notably utilized as a complexing agent, an antioxidant synergist, and a key intermediate in the synthesis of the antiarrhythmic drug, flecainide. Due to the limited availability of extensive experimental data, this guide also highlights areas where further research is needed to fully characterize this compound.

Chemical Identity and Physicochemical Properties

This compound is a derivative of gentisic acid, a naturally occurring dihydroxybenzoic acid. Its chemical structure consists of a dihydroxybenzene ring attached to an amide group which is further substituted with a hydroxyethyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 61969-53-7 | |

| Molecular Formula | C₉H₁₁NO₄ | |

| Molecular Weight | 197.19 g/mol | |

| Synonyms | Gentisic acid ethanolamide | [1][2] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| pKa | Not specified in available literature |

Synthesis

The primary method for the synthesis of this compound involves the condensation reaction between a gentisate ester (such as methyl gentisate or ethyl gentisate) and ethanolamine.[3] This method is noted for its simplicity, reduced cost, and lower environmental impact.[3]

Experimental Protocol: Synthesis via Condensation

The following is a generalized protocol based on the description in patent literature[3]:

-

Esterification of Gentisic Acid: Gentisic acid is first converted to its corresponding ester (e.g., methyl gentisate) by reacting it with an alcohol (e.g., methanol) in the presence of a dehydrating agent like sulfuric acid or hydrogen chloride. The reaction is typically carried out under reflux, and the product is isolated by precipitation in water followed by filtration and drying.

-

Condensation Reaction: The gentisate ester is then reacted directly with ethanolamine. The reaction can be performed without a solvent, using ethanolamine itself as the reaction medium, or in an alcohol solvent such as methanol or ethanol.

-

Reaction Conditions: The reaction temperature is typically maintained between 60-90°C.[3]

-

Purification: The final product, this compound, is then purified. The patent suggests that this method allows for easy purification.[3]

Synthesis Workflow

Applications

Pharmaceutical Intermediate

A significant application of this compound is its role as a synthetic intermediate in the preparation of flecainide.[3] Flecainide is a class Ic antiarrhythmic agent used to treat and prevent a variety of cardiac arrhythmias.

Complexing Agent and Antioxidant Synergist

The dihydroxy-substituted benzene ring in the molecule imparts properties that make it useful as a complexing agent for metal ions and as an antioxidant synergist.[3] This suggests its potential use in formulations to prevent degradation by oxidation and to chelate metal ions.

Potential Biological Activity (Inferred from Parent Compound)

While direct experimental data on the biological activity of this compound is scarce, the activity of its parent compound, gentisic acid (2,5-dihydroxybenzoic acid), is well-documented. It is plausible that the ethanolamide derivative may retain or possess modified versions of these activities.

Gentisic acid is known to exhibit:

-

Antioxidant Properties: The hydroquinone structure of gentisic acid allows it to be readily oxidized, making it an effective antioxidant.[4]

-

Anti-inflammatory Effects: Gentisic acid has been shown to suppress inflammatory responses by modulating various signaling pathways.[1]

-

Inhibition of Fibroblast Growth Factors (FGFs): Gentisic acid has been identified as an inhibitor of FGFs, which are involved in pathological conditions such as cancer.[5]

Further research is required to determine if this compound shares these biological activities.

Future Research Directions

The current body of knowledge on this compound is limited, presenting several opportunities for further investigation:

-

Comprehensive Physicochemical Characterization: Detailed experimental determination of its melting point, boiling point, solubility in various solvents, and pKa values is necessary.

-

Elucidation of Biological Activity: In vitro and in vivo studies are needed to explore its potential antioxidant, anti-inflammatory, and other biological activities. Assays to determine its efficacy and potency (e.g., IC50, EC50) would be of high value.

-

Mechanism of Action Studies: If biological activity is confirmed, further studies to elucidate its mechanism of action and identify its molecular targets and involvement in signaling pathways are crucial.

-

Safety and Toxicity Profiling: A thorough evaluation of the compound's safety and toxicity profile is essential for any potential therapeutic application.

Conclusion

This compound is a compound with established utility as a chemical intermediate and potential applications as a complexing agent and antioxidant synergist. While its synthesis is well-described, a significant gap exists in the scientific literature regarding its detailed physicochemical properties, biological activities, and mechanism of action. The known properties of its parent compound, gentisic acid, provide a strong rationale for further investigation into the therapeutic potential of this molecule. This technical guide summarizes the currently available information and underscores the need for further research to fully unlock the potential of this compound for researchers and drug development professionals.

References

- 1. Modulation of Inflammatory Pathways and Adipogenesis by the Action of Gentisic Acid in RAW 264.7 and 3T3-L1 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. CN103012188A - this compound preparation method - Google Patents [patents.google.com]

- 4. Gentisic acid - Wikipedia [en.wikipedia.org]

- 5. Gentisic Acid, a Compound Associated with Plant Defense and a Metabolite of Aspirin, Heads a New Class of in Vivo Fibroblast Growth Factor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and potential applications of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Chemical Properties

This compound is a benzamide derivative characterized by a dihydroxylated phenyl ring and a hydroxyethyl group attached to the amide nitrogen. Its chemical structure and properties are fundamental to its potential biological activities and applications.

Structural Information

The molecular structure of this compound is depicted below.

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₄ | PubChem |

| Molecular Weight | 197.19 g/mol | Alfa Chemistry[1] |

| CAS Number | 61969-53-7 | Alfa Chemistry[1] |

| SMILES | C1=CC(=C(C=C1O)C(=O)NCCO)O | PubChem |

| InChI | InChI=1S/C9H11NO4/c11-4-3-10-9(14)7-5-6(12)1-2-8(7)13/h1-2,5,11-13H,3-4H2,(H,10,14) | PubChem |

| Predicted XlogP | -0.7 | PubChem |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectral data is crucial for identifying the hydrogen atoms within the molecule.[1]

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 3.33-3.36 | m | 2H | -CH₂- |

| 3.49-3.53 | m | 2H | -CH₂- |

| 4.74-4.76 | m | 1H | -OH |

| 6.71-6.73 | d | 1H | =CH- |

| 6.82-6.84 | d | 1H | =CH- |

| 7.25 | s | 1H | =CH- |

| 8.67 | s | 1H | -OH |

| 8.95 | s | 1H | -OH |

| 11.57 | s | 1H | -NH- |

| Solvent: DMSO-d₆, Frequency: 400MHz |

¹³C NMR, IR, and Mass Spectrometry

-

Predicted ¹³C NMR: Aromatic carbons would be expected in the 110-160 ppm range, with the carboxyl and hydroxyl-substituted carbons appearing at the lower field end. The aliphatic carbons of the hydroxyethyl group would likely appear in the 40-70 ppm range.

-

Expected IR Absorption: The IR spectrum is expected to show characteristic broad peaks for the O-H stretches of the phenolic and alcohol groups around 3200-3600 cm⁻¹. A strong absorption band for the C=O stretch of the amide group is anticipated around 1640-1680 cm⁻¹. The N-H stretch of the secondary amide would likely be observed around 3300 cm⁻¹. Aromatic C-H stretches would appear just above 3000 cm⁻¹.

-

Predicted Mass Spectrometry Fragmentation: In mass spectrometry, the molecular ion peak [M]⁺ would be expected. Common fragmentation patterns for benzamides include the cleavage of the amide bond, leading to the formation of a benzoyl cation.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the condensation reaction of a gentisic acid ester with ethanolamine.[1]

Materials:

-

Gentisic acid

-

Anhydrous methanol

-

Hydrogen chloride gas or other suitable dewatering agent (e.g., sulfuric acid, thionyl chloride)

-

Ethanolamine

-

Purified water

Procedure:

Step 1: Preparation of Gentisic Acid Methyl Ester

-

To a 2000 mL three-necked flask, add 250 g of gentisic acid and 750 mL of anhydrous methanol.

-

Pass hydrogen chloride gas into the mixture and reflux for 8 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the solution to cool to room temperature.

-

Pour the solution into 4200 mL of purified water, which will cause a large amount of solid to precipitate.

-

Stir the mixture for 1 hour.

-

Collect the solid by suction filtration and wash it twice with 2000 mL of purified water.

-

Dry the solid under vacuum at 50 °C for 4 hours to yield gentisic acid methyl ester.

Step 2: Synthesis of this compound

-

React the prepared gentisic acid methyl ester with ethanolamine. This reaction can be carried out directly without any other solvent.

-

Alternatively, the reaction can be performed in water or an alcohol solvent such as methanol or ethanol.

-

The reaction temperature is typically maintained between 60-90 °C.

-

The progress of the reaction should be monitored by a suitable method (e.g., TLC).

-

Upon completion, the product can be purified by standard methods such as recrystallization to obtain this compound.

Caption: Synthesis Workflow for this compound.

Potential Biological Activity and Applications

While extensive biological studies on this compound are limited in publicly available literature, its structural features and information from related patents and studies on similar compounds suggest several potential applications.

Complexing Agent and Antioxidant Synergist

A key disclosed application for this compound is its use as a complexing agent for metal ions and as an antioxidant synergist.[1] The dihydroxy substitution on the benzene ring, particularly the catechol-like arrangement, is known to chelate various metal ions. This property can be valuable in pharmaceutical formulations to prevent metal-catalyzed degradation of active ingredients. As an antioxidant, the phenolic hydroxyl groups can act as radical scavengers.

Intermediate in Pharmaceutical Synthesis

This compound is cited as a synthetic intermediate in the preparation of the antiarrhythmic drug, flecainide.[1] Flecainide is a class Ic antiarrhythmic agent used to treat a variety of cardiac arrhythmias. The synthesis of flecainide involves modifications of the hydroxyl groups of a 2,5-dihydroxybenzoic acid derivative.

Caption: Logical Relationships of Properties and Applications.

Conclusion

This compound is a molecule with established synthetic routes and characterized by ¹H NMR spectroscopy. While comprehensive experimental data for other spectroscopic techniques and direct biological assays are not widely published, its structural features strongly suggest potential as a metal-chelating agent and an antioxidant. Its role as an intermediate in the synthesis of flecainide underscores its relevance in pharmaceutical development. Further research is warranted to fully elucidate its biological activity and explore its therapeutic potential.

References

Synthesis of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide from Gentisate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide, a molecule of interest in pharmaceutical and chemical research. The synthesis is achieved through a two-step process commencing with the esterification of gentisic acid, followed by amidation with ethanolamine. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound from gentisic acid is typically performed in two main stages:

-

Esterification of Gentisic Acid: Gentisic acid is first converted to its corresponding ester, for example, methyl gentisate or ethyl gentisate. This is an acid-catalyzed esterification reaction with an alcohol like methanol or ethanol.

-

Amidation of Gentisate Ester: The gentisate ester then undergoes a condensation reaction with ethanolamine to form the desired N-(2-hydroxyethyl)benzamide derivative.

Experimental Protocols

The following protocols are based on methods described in the scientific literature.[1]

Step 1: Synthesis of Methyl Gentisate from Gentisic Acid

This procedure details the esterification of gentisic acid to methyl gentisate using methanol and sulfuric acid as a catalyst.

Materials:

-

Gentisic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Purified water

Procedure:

-

To a 2000 mL three-necked flask, add 250 g of gentisic acid and 750 mL of anhydrous methanol.

-

Slowly add 20 mL of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux and maintain for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the solution to room temperature.

-

Pour the solution into 4200 mL of purified water to precipitate the product.

-

Stir the suspension for 1 hour.

-

Filter the solid product via suction filtration.

-

Wash the collected solid twice with 2000 mL of purified water.

-

Dry the product in a vacuum oven at 50°C for 4 hours to yield methyl gentisate.

Step 2: Synthesis of this compound from Methyl Gentisate

This procedure describes the amidation of methyl gentisate with ethanolamine.

Materials:

-

Methyl gentisate

-

Ethanolamine

-

Purified water

Procedure:

-

In a 500 mL single-port bottle, add 200 g of methyl gentisate.

-

Add 79.9 g of ethanolamine. A gentle warming can be applied to dissolve the solid.

-

Heat the reaction mixture to 80°C and stir for 8 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, add 200 mL of purified water to dissolve the product.

-

Allow the solution to crystallize overnight.

-

Collect the crystals by suction filtration.

-

Wash the crystals twice with purified water.

-

Dry the final product in a vacuum oven at 50°C for 4 hours.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Summary of Reactants and Yields for a Typical Synthesis [1]

| Step | Starting Material | Reagent(s) | Product | Yield (%) |

| 1 | Gentisic Acid (250 g) | Methanol (750 mL), H₂SO₄ (20 mL) | Methyl Gentisate | 76.16 |

| 2 | Methyl Gentisate (200 g) | Ethanolamine (79.9 g) | This compound | 68.44 |

Table 2: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.33 - 3.36 | m | 2H | -CH₂- |

| 3.49 - 3.53 | m | 2H | -CH₂- |

| 4.74 - 4.76 | m | 1H | -OH |

| 6.71 - 6.73 | d | 1H | =CH- |

| 6.82 - 6.84 | d | 1H | =CH- |

| 7.25 | s | 1H | =CH- |

| 8.67 | s | 1H | -OH |

| 8.95 | s | 1H | -OH |

| 11.57 | s | 1H | -NH- |

| (Solvent: DMSO-d₆, Frequency: 400MHz) |

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Biological Context and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activities and associated signaling pathways of this compound. Research on structurally related compounds suggests potential areas of interest. For instance, gentisic acid and its derivatives have been investigated for their antioxidant and anti-inflammatory properties, as well as for their potential as skin-whitening agents through the inhibition of melanogenesis. Furthermore, other N-acylethanolamines are known to play roles in various physiological processes, including the modulation of inflammation. However, without direct studies on this compound, any depiction of a signaling pathway would be speculative. Further research is required to elucidate the specific biological functions of this compound.

References

The Core Mechanism of Action of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide, also known as N-(2-hydroxyethyl)gentisamide, is a derivative of gentisic acid. While specific in-depth studies on this particular amide are limited, its core mechanism of action is strongly suggested by its chemical structure and the well-documented activities of its parent compound, gentisic acid (2,5-dihydroxybenzoic acid). This technical guide consolidates the available information to elucidate the primary mechanisms of action, focusing on its role as a potent antioxidant and metal-chelating agent. The document outlines the theoretical basis for these activities, provides detailed experimental protocols for their evaluation, and presents quantitative data derived from studies on the closely related and structurally similar gentisic acid. This guide serves as a foundational resource for researchers investigating the therapeutic and formulation potential of this and similar compounds.

Introduction

This compound belongs to the class of dihydroxybenzoic acid derivatives, which are recognized for their significant biological activities. A patent for its preparation highlights its utility as a complexing agent and antioxidant synergist in pharmaceutical formulations.[1] The core functional moiety, the 2,5-dihydroxybenzoyl group (gentisoyl group), is the primary determinant of its chemical reactivity and biological effects. The antioxidant properties of dihydroxybenzoic acids are well-established and are dependent on the number and position of hydroxyl groups on the benzene ring.[2] Compounds with hydroxyl groups in the ortho and para positions, such as the 2,5-dihydroxy substitution pattern, exhibit pronounced antioxidant and radical-scavenging capabilities.[2][3][4]

The primary mechanisms of action for this compound are:

-

Direct Antioxidant Activity: Scavenging of free radicals through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.

-

Indirect Antioxidant Activity: Chelation of pro-oxidant transition metal ions, thereby inhibiting the formation of highly reactive hydroxyl radicals.

-

Antioxidant Synergism: Potentiating the antioxidant effects of other compounds.

Direct Antioxidant Activity: Free Radical Scavenging

The antioxidant action of phenolic compounds like this compound is primarily due to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. This process is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Mechanism of Free Radical Scavenging

The free radical scavenging activity of the 2,5-dihydroxybenzoyl moiety proceeds via two main mechanisms:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance.

-

Single Electron Transfer (SET): The phenolic compound can donate an electron to a free radical, forming a radical cation of the antioxidant and an anion of the radical. The radical cation can then deprotonate to form a phenoxyl radical.

The antioxidant capacity is significantly influenced by the stability of the resulting phenoxyl radical. In the case of the 2,5-dihydroxy substitution, the radical is well-stabilized through resonance.

Caption: Mechanisms of free radical scavenging by the 2,5-dihydroxybenzoyl moiety.

Quantitative Assessment of Antioxidant Activity

| Assay | Gentisic Acid (2,5-Dihydroxybenzoic Acid) | Reference Compound | Reference |

| DPPH Radical Scavenging (IC50, µM) | 6.1 - 29.2 | Gallic Acid: 2.42 | [5] |

| FRAP (Ferric Reducing Antioxidant Power, µM Fe²⁺) | 236.00 | - | [2] |

| CUPRAC (Cupric Reducing Antioxidant Power, µM Trolox equivalents) | 68.77 | - | [5] |

IC50: The concentration required to scavenge 50% of the radicals. A lower IC50 indicates greater antioxidant potency.

Indirect Antioxidant Activity: Metal Chelation

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive oxygen species, particularly the hydroxyl radical (•OH), through Fenton and Haber-Weiss reactions. By chelating these metal ions, this compound can prevent this radical formation, thus exerting an indirect antioxidant effect. The catechol-like arrangement of the hydroxyl groups in the 2,5-dihydroxybenzoyl moiety is known to be effective for metal chelation.

Mechanism of Metal Chelation

The two hydroxyl groups on the aromatic ring of this compound can form coordinate bonds with a metal ion, sequestering it and preventing its participation in redox reactions.

Caption: Sequestration of metal ions by the 2,5-dihydroxybenzoyl moiety.

Antioxidant Synergism

A key aspect of the mechanism of action of this compound, as noted in patent literature, is its role as an "antioxidant synergist".[1] Antioxidant synergism occurs when the combined antioxidant effect of two or more compounds is greater than the sum of their individual effects. This can happen through several mechanisms, such as the regeneration of a more potent antioxidant or the simultaneous inhibition of different stages of the oxidative process. Studies on gentisic acid have shown that it exhibits synergistic antioxidant effects when combined with other compounds.[6][7][8]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antioxidant and metal-chelating properties of this compound.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

-

Reagents and Equipment:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (spectroscopic grade)

-

Test compound (this compound)

-

Reference standard (e.g., Ascorbic acid, Trolox)

-

96-well microplate reader or spectrophotometer

-

-

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of concentrations of the test compound and reference standard in methanol.

-

In a 96-well plate, add a defined volume of the DPPH solution to various concentrations of the sample solutions. A control is prepared by mixing the DPPH solution with methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[5]

References

- 1. Synergistic antioxidative effects of alkamides, caffeic acid derivatives, and polysaccharide fractions from Echinacea purpurea on in vitro oxidation of human low-density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kamiyabiomedical.com [kamiyabiomedical.com]

- 3. zen-bio.com [zen-bio.com]

- 4. zen-bio.com [zen-bio.com]

- 5. mdpi.com [mdpi.com]

- 6. chemetrics.b-cdn.net [chemetrics.b-cdn.net]

- 7. Synergistic effect of selected carboxylic acids and phenolic compounds detected by the FRAP method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document focuses on providing a robust framework for its determination. This includes detailed experimental protocols, expected solubility based on structurally related compounds, and relevant physicochemical properties.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility and behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₄ | [1] |

| Molecular Weight | 197.19 g/mol | [1] |

| CAS Number | 61969-53-7 | [1] |

| Predicted XlogP | 0.7 | [1] |

| Appearance | Solid (predicted) | N/A |

Expected Solubility Profile

The solubility of this compound is influenced by its functional groups: two hydroxyl groups and a hydroxyethylamide group, which can participate in hydrogen bonding, and a benzene ring, which contributes to its non-polar character. Based on the solubility of structurally similar compounds like benzamide and 2,5-dihydroxybenzaldehyde, the following qualitative solubility profile is expected.

| Solvent Type | Examples | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Sparingly Soluble | The hydroxyl and amide groups can form hydrogen bonds with protic solvents. Solubility in water is likely limited by the non-polar benzene ring. |

| Polar Aprotic | DMSO, DMF, Acetone | Soluble | These solvents can accept hydrogen bonds and have polarities that are generally favorable for dissolving compounds with both polar and non-polar moieties. |

| Non-Polar | Hexane, Toluene | Insoluble to Slightly Soluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |

Quantitative Solubility Data of Structurally Related Compounds

While specific data for this compound is unavailable, the following tables for benzamide and 2,5-dihydroxybenzaldehyde provide a useful reference point for expected solubility magnitudes.

Table 1: Solubility of Benzamide in Various Solvents at Different Temperatures [2]

| Solvent | Temperature (K) | Molar Fraction (x10³) |

| Methanol | 283.15 | 185.3 |

| 298.15 | 283.1 | |

| 323.15 | 489.2 | |

| Ethanol | 283.15 | 89.4 |

| 298.15 | 143.2 | |

| 323.15 | 267.8 | |

| Acetone | 283.15 | 134.7 |

| 298.15 | 205.1 | |

| 323.15 | 362.5 | |

| Water | 283.15 | 2.1 |

| 298.15 | 3.2 | |

| 323.15 | 6.5 |

Table 2: Solubility of 2,5-Dihydroxybenzaldehyde [3]

| Solvent | Solubility | Temperature (°C) |

| Water | 13.8 g/L | 25 |

| Ethanol | ≥ 20.6 mg/mL | Not Specified |

| DMSO | ≥ 26 mg/mL | Not Specified |

| Methanol | Soluble | Not Specified |

| Acetone | Soluble | Not Specified |

Experimental Protocols for Solubility Determination

The following is a detailed protocol for the accurate determination of the thermodynamic solubility of this compound, primarily based on the widely accepted shake-flask method.[4][5]

Objective

To determine the equilibrium solubility of this compound in a selection of relevant solvents at controlled temperatures.

Materials

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO) of analytical grade

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Calibrated pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure

-

Preparation of Standard Solutions (for HPLC/UV-Vis Quantification):

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to construct a calibration curve.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. Ensure undissolved solid remains.

-

Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

For complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[4]

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted samples using the pre-validated HPLC or UV-Vis method.

-

Determine the concentration of this compound in the diluted samples by referring to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Workflow for Solubility Determination

Potential Biological Activity and Signaling Pathways

Benzamide derivatives are known to exhibit a wide range of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer effects.[6] While the specific biological targets and signaling pathways for this compound are not well-documented, a common mechanism for bioactive amides involves enzyme inhibition. The following diagram illustrates a generalized pathway of enzyme inhibition.

References

- 1. PubChemLite - this compound (C9H11NO4) [pubchemlite.lcsb.uni.lu]

- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

Stability of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated stability of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide in solution, addressing key factors that influence its degradation. Due to the limited availability of direct stability studies on this specific compound, this guide synthesizes information from structurally related molecules, including catechols, hydroquinones, and N-substituted benzamides, to predict its stability profile and propose detailed experimental protocols for its evaluation.

Predicted Stability Profile

This compound incorporates a hydroquinone ring and an N-(2-hydroxyethyl)benzamide side chain. This structure suggests susceptibility to two primary degradation pathways: oxidation of the dihydroxybenzene ring and hydrolysis of the amide bond. Environmental factors such as pH, temperature, light, and the presence of oxidizing agents are expected to significantly impact its stability in solution.

Table 1: Summary of Predicted Instabilities and Stress Conditions

| Stress Factor | Predicted Degradation Pathway | Recommended Stress Conditions | Potential Degradation Products |

| Acidic pH | Amide Hydrolysis | 0.1 M - 1 M HCl, RT to 60°C | 2,5-Dihydroxybenzoic acid and 2-aminoethanol |

| Alkaline pH | Amide Hydrolysis, Oxidation of Hydroquinone | 0.1 M - 1 M NaOH, RT to 60°C | 2,5-Dihydroxybenzoic acid, 2-aminoethanol, Benzoquinone derivatives, Polymeric products |

| Oxidation | Oxidation of Hydroquinone | 3-30% H₂O₂, RT | 2-Hydroxy-p-benzoquinone, other oxidized and polymeric species |

| Thermal | General acceleration of degradation | 40°C to 80°C in solution | Products of hydrolysis and oxidation |

| Photostability | Photolytic oxidation and degradation | Exposure to UV and visible light (ICH Q1B) | Oxidized and rearranged products |

Key Degradation Pathways

The chemical structure of this compound suggests two main routes of degradation in solution.

Oxidation of the Hydroquinone Ring

The 2,5-dihydroxybenzene (hydroquinone) moiety is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, metal ions, or oxidizing agents. This process typically proceeds through a semiquinone radical intermediate to form benzoquinone derivatives, which can undergo further reactions, including polymerization, leading to colored solutions. The rate of oxidation is generally accelerated at higher pH values.

Hydrolysis of the Amide Bond

The amide linkage in the molecule can undergo hydrolysis, particularly under acidic or alkaline conditions, to yield 2,5-dihydroxybenzoic acid (gentisic acid) and 2-aminoethanol. This reaction is typically slower than the oxidation of the hydroquinone ring but can be a significant degradation pathway, especially at non-neutral pH and elevated temperatures.

Experimental Protocols for Stability Assessment

To thoroughly investigate the stability of this compound in solution, a systematic approach involving forced degradation studies and the development of a stability-indicating analytical method is recommended.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

3.1.1. Preparation of Stock Solution:

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).

3.1.2. Stress Conditions:

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at room temperature and 60°C.

-

Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Incubate at room temperature and 60°C.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Incubate at room temperature.

-

Thermal Degradation: Store the stock solution at 60°C.

-

Photostability: Expose the stock solution to light conditions as specified in ICH guideline Q1B.

3.1.3. Sample Analysis:

Analyze the stressed samples at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours) using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its potential degradation products.

Table 2: Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase, e.g., 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a wavelength of maximum absorbance (to be determined, likely around 290-310 nm) |

| Injection Volume | 10 µL |

This proposed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.

Data Presentation and Interpretation

Quantitative data from the stability studies should be tabulated to facilitate comparison and analysis.

Table 3: Example of a Stability Data Summary Table

| Stress Condition | Time (hours) | Parent Compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Mass Balance (%) |

| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |

| 8 | 92.5 | 7.1 | - | 99.6 | |

| 24 | 81.3 | 17.8 | - | 99.1 | |

| 0.1 M NaOH, RT | 0 | 100.0 | 0.0 | 0.0 | 100.0 |

| 8 | 75.2 | 10.5 | 13.8 | 99.5 | |

| 24 | 45.9 | 18.3 | 35.1 | 99.3 | |

| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 | 100.0 |

| 8 | 60.1 | 38.5 | - | 98.6 | |

| 24 | 25.4 | 72.3 | - | 97.7 |

The mass balance should be calculated to ensure that all degradation products are accounted for. Significant deviations from 100% may indicate the formation of non-chromophoric or volatile degradation products.

Conclusion

Unraveling the Degradation of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide, also known as Gentisic acid ethanolamide, is a compound of interest in pharmaceutical formulations, primarily utilized for its antioxidant properties.[1] Understanding its degradation pathways is critical for ensuring the stability, efficacy, and safety of drug products containing this molecule. This technical guide provides a comprehensive overview of the known and potential degradation pathways of this compound, supported by available data and methodologies for its analysis.

Chemical and Biotransformation Pathways

The degradation of this compound can be broadly categorized into chemical degradation (hydrolysis and photodegradation) and enzymatic biotransformation.

Chemical Degradation

Hydrolysis: The primary chemical degradation pathway for this compound is the hydrolysis of its amide bond.[1] This reaction is influenced by pH and temperature, leading to the cleavage of the molecule into its constituent parts: gentisic acid (2,5-dihydroxybenzoic acid) and ethanolamine.[1]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide group can be protonated, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by water.[1]

-

Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the amide.

Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, represents another potential degradation route.[1] While specific photoproducts have not been extensively detailed in the available literature, photocleavage of the molecule is a plausible mechanism.[1] This could lead to the formation of various radical species and subsequent secondary degradation products.

Enzymatic Biotransformation

Laccase-Mediated Oxidation: In the presence of laccase, a multi-copper oxidase enzyme, this compound can undergo oxidation. This enzymatic reaction transforms the hydroquinone moiety into a reactive quinone intermediate.[2] While this pathway has been primarily explored for the synthesis of new compounds through cross-coupling reactions, it represents a significant biotransformation pathway for the parent molecule.[2][3]

Potential Metabolic Pathways

While specific metabolic studies on this compound are limited, insights can be drawn from the known metabolism of its core components, gentisic acid and ethanolamine.

Gentisic Acid Metabolism: Gentisic acid is a known metabolite of aspirin. A key enzymatic degradation pathway for gentisic acid involves the enzyme gentisate 1,2-dioxygenase. This enzyme catalyzes the oxidative cleavage of the aromatic ring, breaking it down into smaller, aliphatic molecules.

Ethanolamine Metabolism: Ethanolamine is a naturally occurring compound involved in phospholipid biosynthesis. It can be metabolized through various pathways, including phosphorylation by ethanolamine kinase and subsequent incorporation into phosphatidylethanolamine.

Based on this, two primary metabolic degradation pathways for this compound can be postulated:

-

Hydrolytic Cleavage followed by Individual Metabolism: The amide bond is first hydrolyzed, releasing gentisic acid and ethanolamine, which are then independently metabolized through their respective known pathways.

-

Direct Modification and Excretion: The intact molecule may undergo conjugation reactions (e.g., glucuronidation or sulfation) at its hydroxyl groups, followed by excretion.

Summary of Degradation Pathways

The following diagram illustrates the principal degradation pathways of this compound.

Caption: Overview of chemical and enzymatic degradation pathways.

Experimental Protocols

Forced Degradation Studies

Objective: To intentionally degrade the sample under various stress conditions to identify potential degradation products and establish degradation pathways.

Stress Conditions:

-

Acidic Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Add an equal volume of 0.1 M hydrochloric acid.

-

Heat the solution at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute to a suitable concentration for analysis.

-

-

Alkaline Hydrolysis:

-

Follow the same procedure as for acidic hydrolysis, but use 0.1 M sodium hydroxide as the stress agent and neutralize with 0.1 M hydrochloric acid.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound.

-

Add a solution of 3% hydrogen peroxide.

-

Store at room temperature or slightly elevated temperature, protected from light, for a defined period.

-

Withdraw aliquots at specified time points for analysis.

-

-

Photodegradation:

-

Expose a solution of the compound to a calibrated light source (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

Analyze the samples at appropriate time intervals.

-

-

Thermal Degradation:

-

Expose a solid sample of the compound to elevated temperatures (e.g., 60 °C, 80 °C) in a calibrated oven for a defined period.

-

Analyze the sample at specified time points.

-

Stability-Indicating Analytical Method

Objective: To develop an analytical method capable of separating and quantifying the intact drug from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique.

General HPLC-UV Method Parameters:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution is typically required to separate the parent compound from its more polar or non-polar degradants. A common mobile phase combination is:

-

Solvent A: 0.1% formic acid or phosphoric acid in water.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, increasing linearly over 20-30 minutes to a high percentage of Solvent B, followed by a wash and re-equilibration step.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: Based on the UV spectrum of this compound. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity.

-

Injection Volume: 10-20 µL.

Method Validation: The developed method should be validated according to ICH guidelines, including specificity (demonstrated through forced degradation studies), linearity, range, accuracy, precision, and robustness.

Data Presentation

Currently, there is a lack of publicly available quantitative data from degradation studies of this compound. The tables below are provided as templates for researchers to populate with their own experimental data.

Table 1: Summary of Forced Degradation Studies

| Stress Condition | Duration | Temperature (°C) | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product(s) (Peak Area %) |

| 0.1 M HCl | 24 hours | 80 | |||

| 0.1 M NaOH | 24 hours | 60 | |||

| 3% H₂O₂ | 24 hours | 25 | |||

| Photostability | 1.2 million lux hrs | 25 | |||

| Thermal (Solid) | 7 days | 80 |

Table 2: HPLC Method Validation Summary

| Parameter | Result |

| Linearity (r²) | |

| Range (µg/mL) | |

| Accuracy (% Recovery) | |

| Precision (% RSD) | |

| - Repeatability | |

| - Intermediate Precision | |

| Limit of Detection (LOD) | |

| Limit of Quantification (LOQ) |

Conclusion

The degradation of this compound is primarily governed by hydrolysis of the amide bond and potential photodegradation. Enzymatic oxidation via laccase also presents a significant biotransformation pathway. While a comprehensive quantitative understanding of its degradation profile is still emerging, the methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to conduct their own stability and degradation studies. Further research is warranted to fully elucidate the degradation products, reaction kinetics, and metabolic fate of this compound to ensure its optimal and safe use in pharmaceutical applications.

References

Spectroscopic Analysis of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide, a compound of interest for its roles as a complexing agent, antioxidant synergist, and a synthetic intermediate in pharmaceuticals.[1] This document details experimental protocols for its synthesis and analysis, presents its known spectroscopic data, and visualizes key chemical and biological pathways.

Spectroscopic Data Summary

The following tables summarize the available quantitative data for this compound. It should be noted that while experimental ¹H NMR and mass spectrometry data are available, specific experimental ¹³C NMR and FT-IR data are not readily found in the cited literature. The expected values for these analyses are inferred from the analysis of structurally similar compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Analysis Type | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Assignment |

| ¹H NMR | DMSO-d₆ | 3.33 - 3.36 | m | -CH₂- (ethylene) |

| 3.49 - 3.53 | m | -CH₂- (ethylene) | ||

| 4.74 - 4.76 | m | -OH (ethyl) | ||

| 6.71 - 6.73 | d | =CH- (aromatic) | ||

| 6.82 - 6.84 | d | =CH- (aromatic) | ||

| 7.25 | s | =CH- (aromatic) | ||

| 8.67 | s | -OH (aromatic) | ||

| 8.95 | s | -OH (aromatic) | ||

| 11.57 | s | -NH- (amide) | ||

| ¹³C NMR | Predicted | ~40-45 | - | -CH₂- (ethylene) |

| ~60 | - | -CH₂- (ethylene) | ||

| ~115-125 | - | Aromatic CH | ||

| ~150-160 | - | Aromatic C-OH | ||

| ~170 | - | C=O (amide) |

Note: ¹³C NMR data is predicted based on typical chemical shifts for similar functional groups.

Table 2: Mass Spectrometry (MS) Data

| Ionization Mode | Adduct | Predicted m/z |

| ESI+ | [M+H]⁺ | 198.07608 |

| [M+Na]⁺ | 220.05802 | |

| [M+NH₄]⁺ | 215.10262 | |

| [M+K]⁺ | 236.03196 | |

| ESI- | [M-H]⁻ | 196.06152 |

Data sourced from predicted values on PubChem.[2]

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400-3200 | O-H / N-H | Stretching |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2950-2850 | Aliphatic C-H | Stretching |

| ~1640 | C=O (Amide I) | Stretching |

| ~1550 | N-H | Bending |

| ~1250 | C-O (Phenolic) | Stretching |

Note: FT-IR data is based on expected vibrational frequencies for the functional groups present in the molecule.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis Protocol

The synthesis of this compound can be achieved via the condensation of a gentisic acid ester (e.g., gentisic acid ethyl ester) with ethanolamine.[1]

-

Esterification of Gentisic Acid:

-

To a 1000 mL flask, add 200g of gentisic acid ethyl ester and 200 mL of water.[1]

-

-

Condensation Reaction:

-

Isolation and Purification:

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a wider spectral width (e.g., 240 ppm) and a greater number of scans will be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR): Ensure the ATR crystal (e.g., diamond) is clean by wiping it with isopropanol and allowing it to dry. Record a background spectrum of the clean, empty crystal. Place a small amount of the solid this compound powder onto the crystal surface and apply pressure to ensure good contact.

-

Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, N-H, C=O, and aromatic C-H bonds.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and elemental composition, and to study the fragmentation patterns.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI). Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Determine the m/z of the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Caption: Synthesis workflow for this compound.

Caption: Proposed antioxidant mechanism via radical scavenging.

Caption: Metal chelation forming a stable complex.

References

Methodological & Application

Synthesis of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide, a molecule of interest in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the esterification of 2,5-dihydroxybenzoic acid (gentisic acid) to yield an intermediate ester, followed by amidation with ethanolamine. This protocol includes reaction conditions, purification methods, and characterization data.

Introduction

This compound belongs to the benzamide class of compounds, which are known for a wide range of biological activities. The dihydroxybenzene moiety is a key pharmacophore in many biologically active molecules, imparting antioxidant and other valuable properties. This particular derivative, with its hydroxyethyl side chain, presents opportunities for further functionalization and may exhibit unique pharmacological characteristics. This document outlines a straightforward and efficient method for its laboratory-scale synthesis.

Chemical Reaction Scheme

The synthesis proceeds in two main steps:

-

Esterification: 2,5-Dihydroxybenzoic acid is first converted to its methyl ester, methyl 2,5-dihydroxybenzoate, to activate the carboxylic acid for amidation.

-

Amidation: The resulting ester is then reacted with ethanolamine to form the desired N-(2-hydroxyethyl)benzamide derivative.

Experimental Protocols

Part 1: Synthesis of Methyl 2,5-Dihydroxybenzoate (Gentisic Acid Methyl Ester)

This procedure is adapted from established esterification methods for phenolic acids.[1]

Materials:

-

2,5-Dihydroxybenzoic acid (Gentisic acid)

-

Anhydrous Methanol (MeOH)

-

Sulfuric acid (H₂SO₄) or Hydrogen chloride (HCl) gas

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dihydroxybenzoic acid (10.0 g, 64.9 mmol).

-

Add anhydrous methanol (100 mL) to the flask and stir until the solid is partially dissolved.

-

Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring suspension. Alternatively, bubble hydrogen chloride gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The starting material (2,5-dihydroxybenzoic acid) should be consumed, and a new, less polar spot corresponding to the methyl ester should appear.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2,5-dihydroxybenzoate.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or used directly in the next step if sufficiently pure.

Part 2: Synthesis of this compound

This protocol is based on the general method described in the patent literature for the condensation of gentisate esters with ethanolamine.[1]

Materials:

-

Methyl 2,5-dihydroxybenzoate

-

Ethanolamine

-

Methanol (optional)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Condenser (optional, for solvent-based reaction)

Procedure:

-

In a 100 mL round-bottom flask, place methyl 2,5-dihydroxybenzoate (5.0 g, 29.7 mmol).

-

Add ethanolamine (3.64 g, 3.5 mL, 59.4 mmol, 2.0 equivalents).

-

Neat Reaction (Solvent-free): Heat the mixture with stirring to 80-90 °C for 2-4 hours. The reaction mixture will become a homogenous melt.

-

Solvent-based Reaction: Alternatively, the reactants can be dissolved in a minimal amount of methanol or ethanol and heated to reflux for 4-8 hours.

-

Monitor the reaction by TLC (e.g., 9:1 dichloromethane/methanol). The starting ester spot should be replaced by a more polar product spot.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the reaction was run neat, a solid may form upon cooling. This solid can be triturated with a suitable solvent like diethyl ether or a mixture of ethyl acetate and hexane to remove unreacted starting materials and byproducts.

-

The crude product can be purified by recrystallization from a solvent such as ethanol, water, or an ethanol/water mixture.

-

Filter the purified solid, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 2,5-Dihydroxybenzoic Acid | C₇H₆O₄ | 154.12 | White to yellow powder | 204-208 |

| Methyl 2,5-Dihydroxybenzoate | C₈H₈O₄ | 168.15 | Off-white solid | 78-82 |

| Ethanolamine | C₂H₇NO | 61.08 | Colorless viscous liquid | 10.5 |

| This compound | C₉H₁₁NO₄ | 197.19 | Off-white to pale brown solid | Not available |

Table 2: Expected Yields and Reaction Conditions

| Reaction Step | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Esterification | 2,5-Dihydroxybenzoic Acid, Methanol, H₂SO₄ | Methanol | Reflux (~65) | 4-6 | 75-85 |

| Amidation (Neat) | Methyl 2,5-Dihydroxybenzoate, Ethanolamine | None | 80-90 | 2-4 | 60-75 |

| Amidation (Solvent) | Methyl 2,5-Dihydroxybenzoate, Ethanolamine | Methanol or Ethanol | Reflux | 4-8 | 60-75 |

Visualizations

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of this compound.

Potential Signaling Pathways and Applications

While the specific biological activities of this compound are not extensively documented, its structural motifs suggest potential interactions with various biological targets. The parent compound, 2,5-dihydroxybenzoic acid (gentisic acid), is a known antioxidant and a metabolite of aspirin. It has been investigated for its anti-inflammatory and neuroprotective effects. Benzamide derivatives are a well-established class of pharmacologically active compounds with applications as antiemetics, antipsychotics, and gastroprokinetics. The combination of these two pharmacophores in the target molecule makes it a candidate for screening in assays related to inflammation, oxidative stress, and neurological disorders.

Signaling Pathway Diagram (Hypothetical)

Caption: Hypothetical signaling pathways modulated by this compound.

References

Application Notes and Protocols: 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide as an Antioxidant Synergist

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide, a derivative of gentisic acid, has been identified as a potential antioxidant synergist, particularly in pharmaceutical formulations.[1] This compound's phenolic structure, specifically the 2,5-dihydroxy substitution pattern, suggests its capacity to act as a potent free radical scavenger and metal chelator.[2][3] Synergistic antioxidant effects occur when the combined antioxidant activity of two or more compounds is greater than the sum of their individual effects.[4] This can be crucial in developing more effective antioxidant therapies and in the preservation of drug formulations.

These application notes provide a comprehensive guide for researchers to evaluate the synergistic antioxidant potential of this compound when combined with other antioxidants. The included protocols for DPPH, ABTS, and ORAC assays are standard methods for quantifying antioxidant activity and synergy.

Potential Mechanisms of Synergistic Action

The synergistic antioxidant activity of phenolic compounds like this compound can be attributed to several mechanisms:

-

Regeneration of Primary Antioxidants: It may regenerate more potent antioxidants, such as α-tocopherol (Vitamin E), by donating a hydrogen atom to the tocopheroxyl radical.

-

Metal Ion Chelation: The dihydroxy functionality can chelate pro-oxidant metal ions like Fe²⁺ and Cu²⁺, preventing them from participating in the Fenton reaction, a major source of hydroxyl radicals.

-

Radical Scavenging: The compound itself can directly scavenge a wide range of reactive oxygen species (ROS).

-

Modulation of Signaling Pathways: It may influence cellular signaling pathways involved in the endogenous antioxidant response.

Data Presentation: Quantifying Antioxidant Synergy

The synergistic, additive, or antagonistic effects of antioxidant mixtures can be quantitatively assessed using the Combination Index (CI), calculated using the Chou-Talalay method.

-

CI < 1: Synergism

-

CI = 1: Additive effect

-

CI > 1: Antagonism

The following tables present hypothetical data to illustrate the evaluation of the synergistic antioxidant activity of this compound (DHB) in combination with Ascorbic Acid (AA) and Trolox (a water-soluble analog of Vitamin E).

Table 1: DPPH Radical Scavenging Activity of Individual Compounds and Combinations

| Compound/Combination | IC₅₀ (µM) |

| DHB | 85 |

| Ascorbic Acid (AA) | 45 |

| Trolox | 30 |

| DHB + AA (1:1) | 35 |

| DHB + Trolox (1:1) | 25 |

Table 2: Combination Index (CI) for Antioxidant Mixtures

| Combination | Combination Index (CI) | Interpretation |